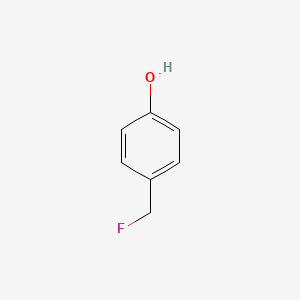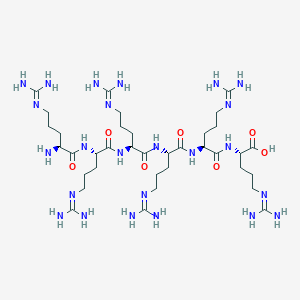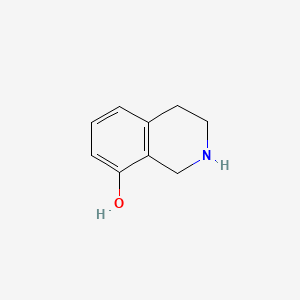
1,2,3,4-Tetrahydroisoquinolin-8-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinoline derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules and potential therapeutic applications. These compounds are often referred to as "privileged scaffolds" because of their ability to bind to multiple types of biological targets, which makes them versatile intermediates in drug discovery and development .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been approached through various methods. An improved synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves the aluminum hydride reduction of 1-cyano-1,2,3,4-tetrahydroisoquinolines . Diversity-oriented synthesis strategies have been employed to create 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, utilizing traditional methods like the Pictet-Spengler reaction and modern approaches such as enyne metathesis and [2 + 2 + 2] cycloaddition . Novel catalytic asymmetric synthesis methods have been developed for C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, Pd-catalyzed ortho-arylation via C–H bond activation has been used to synthesize 8-aryl-1,2,3,4-tetrahydroisoquinolines .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives is characterized by the tetrahydroisoquinoline core, which can be substituted at various positions to yield compounds with diverse biological activities. The stereochemistry of these compounds is crucial, as it can significantly influence their pharmacological properties. Novel strategies have been developed to synthesize C1-chiral tetrahydroisoquinolines with high stereoselectivity, which is essential for their use as chiral scaffolds in asymmetric synthesis .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline derivatives undergo a variety of chemical reactions that are essential for their functionalization and application in the synthesis of complex molecules. For instance, the Pd-catalyzed direct arylation of 3,4-dihydroisoquinolones via C–H bond activation allows for the introduction of aryl groups at the 8-position of the tetrahydroisoquinoline scaffold . The Barbier reaction and insertion reactions with zerovalent nickel have been used to prepare 4-substituted 1,2,3,4-tetrahydroisoquinolin-4-ols, demonstrating the versatility of these compounds in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. For example, the protonation behavior of aminomethyl-1,2,3,4-tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH, which can affect their biological activity . The synthesis of deuterated tetrahydroisoquinolines has also been reported, which is important for the development of labeled analogs of pharmacologically active compounds .
Applications De Recherche Scientifique
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . It has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
-
Medicinal Chemistry
- Application : 1,2,3,4-Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Methods : The development of novel 1,2,3,4-Tetrahydroisoquinoline analogs with potent biological activity involves various synthetic strategies for constructing the core scaffold .
- Results : The results have shown that these compounds have potent biological activity, but the specific outcomes, including any quantitative data or statistical analyses, are not provided in the available resources .
-
Synthesis of Alkaloids
- Application : 1,2,3,4-Tetrahydroisoquinoline can act as precursors for various alkaloids displaying multifarious biological activities .
- Methods : The synthesis involves C(1)-substitution of 1,2,3,4-Tetrahydroisoquinoline .
- Results : The specific outcomes of these syntheses, including any quantitative data or statistical analyses, are not provided in the available resources .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Orientations Futures
Given the biological activities of tetrahydroisoquinoline-based compounds, there is considerable interest in the synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-ol and its derivatives. These compounds can act as precursors for various alkaloids displaying multifarious biological activities . Therefore, future research could focus on developing new synthetic strategies and exploring the biological potential of these compounds .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEOSCFYXMSUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545540 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-8-ol | |
CAS RN |
32999-37-4 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

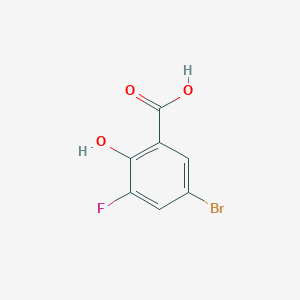
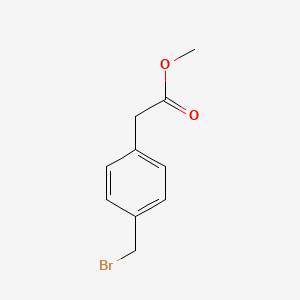

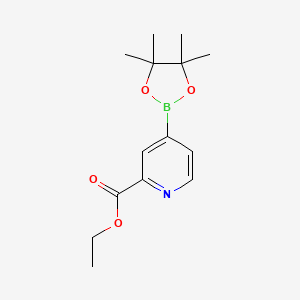
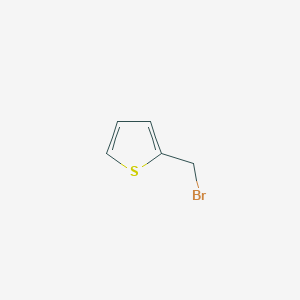
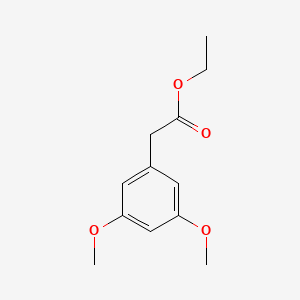
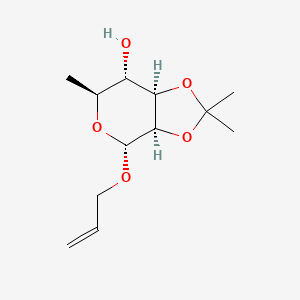
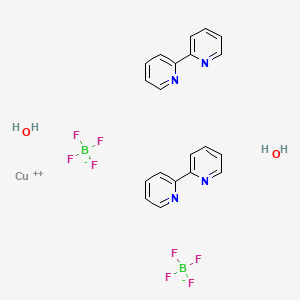
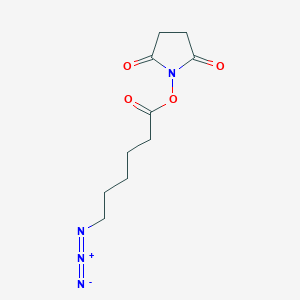
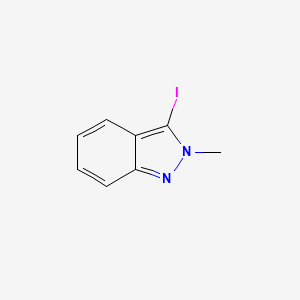
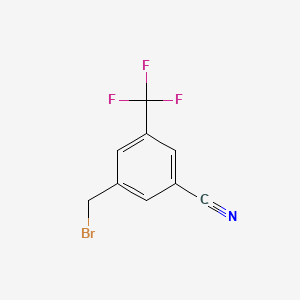
![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1339609.png)
